Benzyl 1H-pyrrole-1-carbodithioate
Overview
Description
Benzyl 1H-pyrrole-1-carbodithioate, also known as 1H-pyrrole-1-carbodithioic acid phenylmethyl ester, is a chemical compound with the molecular formula C12H11NS2 and a molecular weight of 233.35 g/mol . It is primarily used as a RAFT (Reversible Addition-Fragmentation chain Transfer) agent in controlled radical polymerization processes .
Mechanism of Action
Target of Action
It is known to be used as a raft (reversible addition-fragmentation chain transfer) agent . RAFT agents are used in controlled radical polymerization, which allows for precise control over the molecular weight and architecture of polymers.
Mode of Action
As a RAFT agent, Benzyl 1H-pyrrole-1-carbodithioate likely interacts with its targets (monomers or polymers) through a reversible chain transfer process . This process allows for the controlled growth of polymer chains, leading to polymers with well-defined structures.
Biochemical Pathways
As a raft agent, it plays a crucial role in the polymerization pathway of vinyl esters and vinyl amides (lams) .
Result of Action
The result of this compound’s action is the controlled polymerization of specific monomers . This leads to the formation of polymers with well-defined structures, which can be used in a variety of applications.
Action Environment
The action of this compound as a RAFT agent can be influenced by various environmental factors, such as temperature, pH, and the presence of other chemicals . .
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzyl 1H-pyrrole-1-carbodithioate can be synthesized through a multi-step reaction involving pyrrole, carbon disulfide, and benzyl chloride. The process typically involves the following steps :
Stage 1: Pyrrole is reacted with sodium hydride in dimethyl sulfoxide (DMSO) at room temperature for 30 minutes.
Stage 2: Carbon disulfide is added to the reaction mixture and stirred for another 30 minutes.
Stage 3: Benzyl chloride is then added to the mixture and stirred for 1 hour.
Isolation: The reaction mixture is treated with water and diethyl ether. The organic phase is separated, dried with magnesium sulfate, and the solvent is evaporated.
Chemical Reactions Analysis
Types of Reactions
Benzyl 1H-pyrrole-1-carbodithioate primarily undergoes radical polymerization reactions. It acts as a chain transfer agent (CTA) in RAFT polymerization, which is a type of controlled radical polymerization .
Common Reagents and Conditions
Conditions: The reactions are typically carried out in dimethyl sulfoxide (DMSO) at room temperature.
Major Products
The major product formed from the reaction is this compound itself, which is used as a RAFT agent in polymerization processes .
Scientific Research Applications
Benzyl 1H-pyrrole-1-carbodithioate is widely used in scientific research, particularly in the field of polymer chemistry. Its primary application is as a RAFT agent for controlled radical polymerization. This compound is well-suited for the polymerization of vinyl esters and vinyl amides . It allows for precise control over the molecular weight and architecture of the resulting polymers, making it valuable in the synthesis of advanced materials .
Comparison with Similar Compounds
Similar Compounds
- Cyanomethyl methyl (phenyl)carbamodithioate
- 2-Phenyl-2-propyl benzodithioate
- 2-Cyano-2-propyl 4-cyanobenzodithioate
Uniqueness
Benzyl 1H-pyrrole-1-carbodithioate is unique due to its specific structure, which makes it particularly effective as a RAFT agent for the polymerization of vinyl esters and vinyl amides. Its ability to provide precise control over polymerization processes sets it apart from other similar compounds .
Properties
IUPAC Name |
benzyl pyrrole-1-carbodithioate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NS2/c14-12(13-8-4-5-9-13)15-10-11-6-2-1-3-7-11/h1-9H,10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGCPVOYGTAIJAP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC(=S)N2C=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60795-38-2 | |
Record name | 60795-38-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary function of Benzyl 1-pyrrolecarbodithioate in polymer chemistry?
A1: Benzyl 1-pyrrolecarbodithioate acts as a chain transfer agent (CTA) in RAFT polymerization. [, , , , , , ] This technique enables the synthesis of polymers with controlled molecular weight and narrow molecular weight distribution (also known as polydispersity). [, , , , , , ]
Q2: What are the structural characteristics of polymers synthesized using Benzyl 1-pyrrolecarbodithioate?
A3: Polymers synthesized using Benzyl 1-pyrrolecarbodithioate as CTA exhibit specific structural features. For example, in the polymerization of N-isopropylacrylamide, analysis by MALDI-TOF mass spectrometry revealed the presence of expected end group signals corresponding to both the CTA and the initiator. [] This confirms the incorporation of the CTA into the polymer structure.
Q3: Are there any specific advantages of using Benzyl 1-pyrrolecarbodithioate in the synthesis of polymers containing amino acid moieties?
A4: Yes, research indicates that Benzyl 1-pyrrolecarbodithioate is particularly effective in controlling the polymerization of acrylamide derivatives containing amino acid moieties, like N-acryloyl-L-phenylalanine. [, ] This is crucial for synthesizing well-defined polymers with potential applications in areas like biomedicine and materials science.
Q4: Can the polymerization process be monitored when using Benzyl 1-pyrrolecarbodithioate?
A5: Yes, the kinetics of polymerization reactions involving Benzyl 1-pyrrolecarbodithioate as a CTA can be monitored using techniques like in situ FT-NIR spectroscopy. [] This allows researchers to understand the progression of the polymerization and optimize reaction conditions.
Q5: What are the limitations of using Benzyl 1-pyrrolecarbodithioate in RAFT polymerization?
A6: One limitation observed with this CTA is the occurrence of long induction periods during polymerization, which can be influenced by the concentration of the CTA itself. [] This highlights the importance of optimizing reaction conditions for efficient polymerization.
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